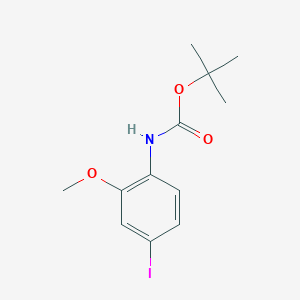

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate: is a chemical compound with the molecular formula C12H16INO3 and a molecular weight of 349.17 g/mol . It is commonly used in organic synthesis and various research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The iodine atom in tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate can be substituted with other nucleophiles, such as in reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki Coupling: Uses and under mild conditions.

Oxidation: Can be performed using like .

Reduction: Typically involves reducing agents such as sodium borohydride .

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Formation of or other oxidized derivatives.

Reduction Products: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine:

- Investigated for potential use in drug development due to its ability to modify biological molecules.

- Studied for its interactions with various biological targets .

Industry:

- Utilized in the production of specialty chemicals and pharmaceutical intermediates .

- Applied in the development of new materials with specific properties .

Wirkmechanismus

The mechanism by which tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions . The iodine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. This property makes it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- tert-butyl N-(4-iodophenyl)carbamate

- tert-butyl N-(4-bromophenyl)carbamate

- tert-butyl N-(4-chlorophenyl)carbamate

Uniqueness:

- The presence of the methoxy group at the 2-position provides additional reactivity and selectivity in chemical reactions.

- The iodine atom allows for versatile substitution reactions, making it a more flexible intermediate compared to its bromine or chlorine analogs .

Biologische Aktivität

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, an iodine atom at the para position of the aromatic ring, and a methoxy group at the ortho position. This unique structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The iodine substituent may increase the lipophilicity of the compound, potentially enhancing its permeability through cellular membranes and improving binding affinity to target sites.

Biological Activities

-

Anticancer Activity :

- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapy .

- Mechanism : The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

-

Antimicrobial Activity :

- Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of halogen atoms like iodine is known to enhance antimicrobial activity by disrupting microbial cell membranes.

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various carbamate derivatives, including those structurally similar to this compound. The results indicated that these compounds were effective in inducing apoptosis in human leukemia cell lines at concentrations as low as 10 μM. The study highlighted the importance of the iodine substituent in enhancing cytotoxicity compared to non-iodinated analogs .

Case Study 2: Antimicrobial Properties

In another investigation, a series of carbamate derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of iodine was correlated with increased antibacterial potency, suggesting that the compound could be developed into a new class of antimicrobial agents.

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activity of related compounds:

| Compound Name | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Anticancer | <10 | Induces apoptosis in leukemia cells |

| Tert-butyl N-(4-chloro-2-methoxyphenyl)carbamate | Antimicrobial | 15 | Effective against Staphylococcus aureus |

| Tert-butyl N-(3-nitro-2-methoxyphenyl)carbamate | Anti-inflammatory | 12 | Inhibits pro-inflammatory cytokines |

Eigenschaften

IUPAC Name |

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDSPHGUAIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.